SP-141

Übersicht

Beschreibung

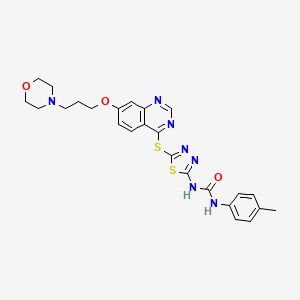

SP 141 is a small molecule inhibitor that targets the murine double minute 2 (MDM2) protein, which is a negative regulator of the p53 tumor suppressor protein. This compound has shown significant potential in cancer research, particularly in the treatment of pancreatic and breast cancer cells . SP 141 promotes the auto-ubiquitination and degradation of MDM2, leading to the activation of p53 and subsequent induction of apoptosis in cancer cells .

Wissenschaftliche Forschungsanwendungen

SP 141 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Krebsforschung: SP 141 wird intensiv auf sein Potenzial bei der Behandlung verschiedener Krebsarten untersucht, darunter Pankreas- und Brustkrebs Es fördert den Abbau von MDM2, was zur Aktivierung von p53 und zur Induktion von Apoptose in Krebszellen führt.

Antifungalmittel: SP 141 hat sich als vielversprechendes Breitband-Antifungalmittel erwiesen, das auf das Trs85-Protein abzielt, um die Infektion von Reisblasenpilzen zu hemmen.

Entwicklung von Radiotracern: SP 141 wird als Modellverbindung zur Entwicklung von Radiotracern für die Bildgebung von MDM2-Expressionsleveln in Tumoren mittels Positronenemissionstomographie (PET) verwendet.

Wirkmechanismus

SP 141 entfaltet seine Wirkung, indem es direkt an MDM2 bindet, seine Expression hemmt und seine Auto-Ubiquitinierung und den proteasomalen Abbau fördert . Dies führt zur Aktivierung des p53-Signalwegs, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt . Der einzigartige Mechanismus von SP 141 ermöglicht es ihm, sowohl in p53-abhängigen als auch in p53-unabhängigen Signalwegen wirksam zu sein, was es zu einem vielseitigen therapeutischen Mittel macht .

Wirkmechanismus

Target of Action

SP-141, also known as 6-methoxy-1-(naphthalen-1-yl)-9H-pyrido[3,4-b]indole, primarily targets the MDM2 oncogene . MDM2 is a critical regulator of the p53 tumor suppressor protein, and its overexpression or hyperactivation has been associated with a variety of cancers .

Mode of Action

This compound directly binds to MDM2 with high affinity . This binding inhibits MDM2 expression and induces its autoubiquitination and proteasomal degradation . The degradation of MDM2 leads to the accumulation of p53, a protein that plays a crucial role in preventing cancer formation .

Biochemical Pathways

The interaction between this compound and MDM2 affects the p53 pathway . When MDM2 is inhibited, the levels of p53 increase, leading to cell cycle arrest and apoptosis . In addition, this compound has been found to target Trs85, a subunit of the transport protein particle III complex, which regulates autophagy through Ypt1, a small guanosine triphosphatase protein .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in mice . It was found that this compound has a short half-life in plasma and wide tissue distribution . .

Result of Action

The action of this compound results in potent anti-cancer activity. It has been shown to attenuate the growth of breast cancer xenograft tumors and impair liposarcoma growth in vitro and in human xenograft models . In addition, this compound has demonstrated substantial capacity to effectively inhibit infection caused by the rice blast fungus .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the method of administration can affect its bioavailability . .

Biochemische Analyse

Biochemical Properties

SP-141 is a specific inhibitor of MDM2, binding directly to the hydrophobic groove of MDM2 with high affinity (K_i = 28 nM) . This interaction promotes the auto-ubiquitination and proteasomal degradation of MDM2, thereby stabilizing and activating p53 . This compound has been shown to inhibit the growth of pancreatic cancer cells in a p53-independent manner, with IC_50 values ranging from 0.38 to 0.50 μM . Additionally, this compound induces the degradation of MDM2 in breast cancer cell lines, leading to increased apoptosis and reduced cell viability .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In breast cancer models, this compound has demonstrated strong in vitro and in vivo anti-cancer activity, with no apparent host toxicity . The compound induces apoptosis by down-regulating anti-apoptotic proteins such as Bcl-2 and up-regulating pro-apoptotic proteins such as Bax, cleaved-Caspase-3, and cleaved-PARP1 . In pancreatic cancer cells, this compound inhibits cell growth and induces cell cycle arrest at the G2/M phase . Furthermore, this compound has been shown to affect cell signaling pathways, including the p53 and MDM2 pathways, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its direct binding to the MDM2 protein, inhibiting its activity and promoting its degradation . This interaction disrupts the MDM2-p53 binding interface, leading to the stabilization and activation of p53 . The activated p53 then induces the expression of target genes involved in apoptosis, cell cycle arrest, and DNA repair . Additionally, this compound has been shown to inhibit the Trs85-Ypt1 interaction in the rice blast fungus, suggesting a potential broad-spectrum antifungal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability and sustained activity in various in vitro and in vivo studies . In breast cancer models, this compound significantly suppressed tumor growth over a period of three weeks, with no significant differences in body weight compared to the control group . The long-term effects of this compound on cellular function include the induction of apoptosis and inhibition of cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In nude mice bearing pancreatic xenograft tumors, this compound administered at a dosage of 40 mg/kg via intraperitoneal injection significantly suppressed tumor growth, reducing tumor volume by 75% compared to the control group . Higher doses of this compound have been associated with increased apoptosis and reduced cell viability in breast cancer cell lines . No significant toxic or adverse effects have been reported at these dosages .

Metabolic Pathways

This compound is involved in metabolic pathways that regulate the degradation of MDM2 and the activation of p53 . The compound promotes the auto-ubiquitination and proteasomal degradation of MDM2, leading to the stabilization and activation of p53 . This interaction affects metabolic flux and metabolite levels, resulting in changes in gene expression and cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins . The compound has been shown to penetrate the blood-brain barrier, suggesting its potential for treating central nervous system tumors . In tumor-bearing nude mice, this compound exhibited wide tissue distribution and a short half-life in plasma . The localization and accumulation of this compound within cells are influenced by its binding to MDM2 and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm and nucleus, where it interacts with MDM2 and p53 . The compound’s activity and function are influenced by its localization to specific cellular compartments. This compound has been shown to induce the degradation of MDM2 in the cytoplasm, leading to the activation of p53 in the nucleus . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von SP 141 beinhaltet eine Reihe chemischer Reaktionen, die von kommerziell erhältlichen Ausgangsstoffen ausgehen. Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um hohe Ausbeuten und Reinheit zu erreichen .

Industrielle Produktionsverfahren

Die industrielle Produktion von SP 141 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst die Optimierung der Reaktionsbedingungen, um Skalierbarkeit und Kosteneffizienz zu gewährleisten. Dazu gehören die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungstechniken, um SP 141 in großen Mengen mit hoher Reinheit zu produzieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SP 141 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: SP 141 kann oxidiert werden, um verschiedene Derivate mit veränderten biologischen Aktivitäten zu bilden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel . Die Reaktionsbedingungen werden typischerweise optimiert, um hohe Ausbeuten und Selektivität zu erreichen, wobei häufig kontrollierte Temperaturen, Drücke und Reaktionszeiten eingesetzt werden .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Analoga von SP 141 mit modifizierten funktionellen Gruppen. Diese Analoga werden dann auf ihre Bindungsaffinität zu MDM2 und ihr Potenzial als therapeutische Mittel bewertet .

Vergleich Mit ähnlichen Verbindungen

SP 141 wird mit anderen MDM2-Inhibitoren wie Nutlin-3 und anderen Pyrido[b]indol-Derivaten verglichen . Im Gegensatz zu Nutlin-3, das in erster Linie die MDM2-p53-Interaktion blockiert, fördert SP 141 den Abbau von MDM2, was zu einer nachhaltigeren Aktivierung von p53 führt . Dieser einzigartige Wirkmechanismus macht SP 141 zu einem vielversprechenden Kandidaten für die Behandlung von Krebserkrankungen mit mutiertem oder defizientem p53 .

Liste ähnlicher Verbindungen

- Nutlin-3

- RG7112

- MI-773

- AMG 232

Diese Verbindungen haben ähnliche Ziele, unterscheiden sich aber in ihrem Wirkmechanismus und ihrem therapeutischen Potenzial .

Eigenschaften

IUPAC Name |

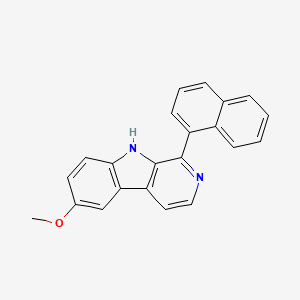

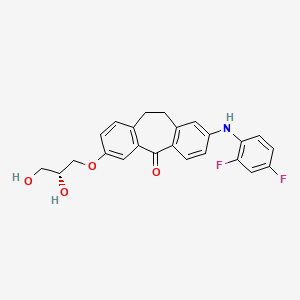

6-methoxy-1-naphthalen-1-yl-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O/c1-25-15-9-10-20-19(13-15)18-11-12-23-21(22(18)24-20)17-8-4-6-14-5-2-3-7-16(14)17/h2-13,24H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABFWJDLCCDJJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2C=CN=C3C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: SP141 primarily targets the oncoprotein Murine double minute 2 homolog (MDM2). [, ]

A: SP141 directly binds to MDM2, promoting its auto-ubiquitination and subsequent degradation by the proteasome. [] This is in contrast to other MDM2 inhibitors that target the MDM2-p53 interaction. []

A: No, SP141 exhibits anticancer activity regardless of p53 status. It has demonstrated efficacy in both p53 wild-type and p53-null cell lines and animal models. [, , ]

A: MDM2 inhibition by SP141 leads to various downstream effects, including:* Increased p53 levels: In cells with functional p53, SP141 treatment results in increased p53 levels and activation of downstream p53 target genes. [, ]* Cell cycle arrest: SP141 induces G2/M cell cycle arrest in various cancer cell lines. [, , ]* Apoptosis: Treatment with SP141 leads to apoptosis in various cancer cell lines. [, ]* Inhibition of cell migration and invasion: SP141 has been shown to prevent cell migration and invasion in vitro. [, ]

A: Yes, SP141 has demonstrated p53-independent effects. For example, in liposarcoma, SP141 inhibits MDM2's role in regulating serine metabolism and nucleotide synthesis, independent of p53. []

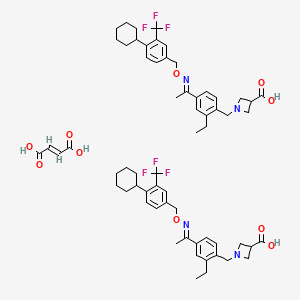

A: While specific SAR studies were not detailed in the provided papers, the development of fluorinated SP141 analogues for PET imaging suggests that structural modifications can impact its binding affinity to MDM2 and its pharmacokinetic properties. []

A: One study explored the use of FcRn-targeted nanoparticles for oral delivery of SP141, demonstrating enhanced efficacy in treating breast cancer and metastasis. [] This highlights the potential of nanoformulations to improve drug delivery and therapeutic efficacy.

A: SP141 has demonstrated potent anti-cancer effects in vitro against various cancer cell lines, including:* Glioblastoma []* Medulloblastoma []* Neuroblastoma []* Pancreatic cancer []* Breast cancer []

A: SP141 inhibits cell viability, induces apoptosis, causes G2/M cell cycle arrest, and prevents cell migration in these cancer cell lines. [, , , ]

A: SP141 has demonstrated significant antitumor activity in vivo in various xenograft models, including: * Intracranial xenografts of glioblastoma and medulloblastoma []* Subcutaneous and orthotopic xenografts of neuroblastoma []* Xenograft and orthotopic models of pancreatic cancer []* Patient-derived xenograft models of liposarcoma []

ANone: No, SP141 has not yet progressed to clinical trials based on the available information.

A: A validated HPLC method has been developed and used to quantify SP141 in plasma and various tissues. [] Additionally, a quantitative LC-MS/MS method has also been developed and applied to a mouse pharmacokinetic study. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

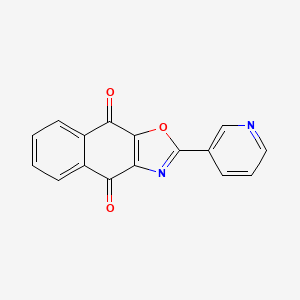

![7-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B610849.png)

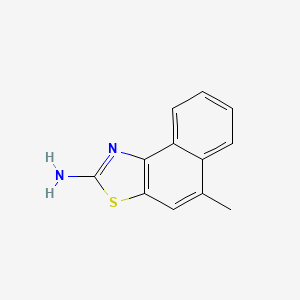

![2,4-dioxo-N-[4-(pyridin-3-yloxy)phenyl]-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B610852.png)

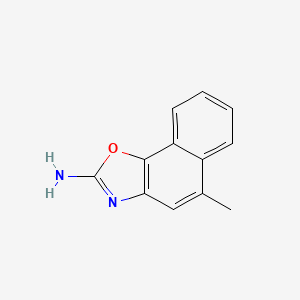

![N-benzyl-2-[[6-[(2-chloroacetyl)amino]-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B610867.png)